molecular formula C11H20F2N2O2 B14903420 tert-Butyl (cis-5-amino-3,3-difluorocyclohexyl)carbamate

tert-Butyl (cis-5-amino-3,3-difluorocyclohexyl)carbamate

Cat. No.: B14903420
M. Wt: 250.29 g/mol
InChI Key: SQCWSHBAIPRRPJ-JGVFFNPUSA-N
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Description

tert-Butyl (cis-5-amino-3,3-difluorocyclohexyl)carbamate is a chemical compound with the molecular formula C11H20F2N2O2 It is known for its unique structural features, including the presence of both amino and difluorocyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (cis-5-amino-3,3-difluorocyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a difluorocyclohexylamine derivative. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (cis-5-amino-3,3-difluorocyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

tert-Butyl (cis-5-amino-3,3-difluorocyclohexyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (cis-5-amino-3,3-difluorocyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(5,5-difluoropiperidin-3-yl)carbamate
  • tert-Butyl N-(5,5-difluoropiperidin-3-yl)carbamate

Uniqueness

tert-Butyl (cis-5-amino-3,3-difluorocyclohexyl)carbamate is unique due to its specific structural features, including the cis-configuration of the amino and difluorocyclohexyl groups. This configuration can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

Molecular Formula

C11H20F2N2O2

Molecular Weight

250.29 g/mol

IUPAC Name

tert-butyl N-[(1R,5S)-5-amino-3,3-difluorocyclohexyl]carbamate

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-8-4-7(14)5-11(12,13)6-8/h7-8H,4-6,14H2,1-3H3,(H,15,16)/t7-,8+/m0/s1

InChI Key

SQCWSHBAIPRRPJ-JGVFFNPUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CC(C1)(F)F)N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC(C1)(F)F)N

Origin of Product

United States

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